gamma-Benzyl L-glutamate

Vue d'ensemble

Description

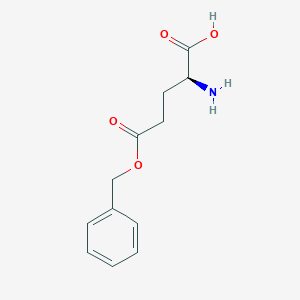

Gamma-Benzyl L-glutamate, also known as this compound, is a useful research compound. Its molecular formula is C12H14NO4- and its molecular weight is 236.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118112. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

H-Glu(OBzl)-OH, also known as gamma-Benzyl L-glutamate or (S)-2-Amino-5-(benzyloxy)-5-oxopentanoic acid, is a derivative of glutamic acid

Mode of Action

It is known that amino acids and their derivatives, including h-glu(obzl)-oh, can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Biochemical Pathways

Given its role as an ergogenic supplement, it may be involved in pathways related to energy metabolism, hormone secretion, and stress response .

Result of Action

It is recognized to be beneficial as an ergogenic dietary substance, suggesting that it may enhance physical performance and mental resilience under stress .

Activité Biologique

Gamma-benzyl L-glutamate (γ-Bzl-Glu) is an amino acid derivative that has garnered significant interest in the fields of biochemistry and materials science due to its unique properties and biological activities. This article explores the biological activity of γ-Bzl-Glu, focusing on its synthesis, copolymerization characteristics, and applications in biomedical fields.

1. Synthesis and Properties

This compound can be synthesized through various methods, including enzymatic processes. A study reported the successful use of proteases for the α-selective benzyl esterification of L-glutamic acid, achieving a yield of 81% with the enzyme Alcalase . This method highlights the potential for biocatalytic approaches to produce γ-Bzl-Glu efficiently.

2. Copolymerization Characteristics

Research has demonstrated that γ-Bzl-Glu can copolymerize with other amino acids such as L-leucine, L-alanine, and L-phenylalanine using the N-carboxyanhydride (NCA) method. The reactivity ratios for these copolymers were evaluated, showing that the composition significantly affects the resulting polymer properties. This copolymerization allows for tailoring the physical and chemical characteristics of the materials produced .

| Copolymer | Monomer Composition | Reactivity Ratio |

|---|---|---|

| GL | γ-Bzl-Glu/L-Leucine | 1.0 |

| GA | γ-Bzl-Glu/L-Alanine | Varies |

| GP | γ-Bzl-Glu/L-Phenylalanine | Varies |

3.1. Nerve Regeneration

One of the most promising applications of γ-Bzl-Glu is in biomimetic scaffolds for corneal nerve regeneration. Poly(γ-benzyl-L-glutamate) (PBG) has been shown to support the growth of primary mouse trigeminal ganglia cells without inducing cytotoxicity over a period of 21 days. The scaffolds facilitated neurite growth, demonstrating a significant increase in neurite length compared to control groups . In vivo studies further confirmed low immune responses and effective neurogenesis upon implantation in animal models.

3.2. Light-Responsive Materials

Recent advancements have led to the development of light-responsive poly(γ-benzyl-L-glutamate) derivatives. These materials exhibit excellent biological characteristics and adjustable chemical properties, making them suitable for applications in controlled drug delivery systems and tissue engineering . The incorporation of light-responsive elements allows for precise control over material behavior in biological environments.

Case Study 1: Corneal Nerve Regeneration

In a study investigating PBG scaffolds for corneal nerve regeneration, researchers implanted PBG into rabbit corneas and monitored healing through confocal microscopy. Results indicated successful integration with native tissues and effective stimulation of nerve growth markers, underscoring PBG's potential in ocular therapies .

Case Study 2: Nanoparticle Development

Another study focused on pegylated nanoparticles derived from PBG aimed at enhancing drug delivery efficiency while minimizing immune responses. The biodistribution studies in rats showed that pegylation significantly reduced uptake by the mononuclear phagocyte system, allowing for prolonged circulation times and improved therapeutic outcomes .

5. Conclusion

This compound is a versatile compound with significant biological activity and potential applications in regenerative medicine and materials science. Its ability to form copolymers with other amino acids enhances its utility in creating tailored biomaterials for various biomedical applications. Ongoing research continues to reveal new insights into its mechanisms of action and potential therapeutic uses.

Applications De Recherche Scientifique

Polymer Synthesis

Gamma-Benzyl L-glutamate can be polymerized to form poly(this compound), a polypeptide that exhibits unique properties beneficial for various applications:

- Light-Responsive Polymers : Research has demonstrated the synthesis of light-responsive poly(this compound) using N-carboxyanhydride methods. These polymers can undergo reversible isomerization upon exposure to UV light, making them suitable for applications in bio-related fields such as drug delivery systems and smart materials .

- Micellar Nanoparticles : Poly(this compound) has been explored for creating micellar nanoparticles that can encapsulate drugs. These nanoparticles have shown potential in targeted drug delivery due to their ability to form stable structures in aqueous environments .

Drug Delivery Systems

This compound-based polymers are increasingly being researched for their roles in drug delivery:

- Copolymers for Tamoxifen Carriers : Studies have utilized this compound in the synthesis of copolymers that serve as carriers for tamoxifen, a medication used in breast cancer treatment. The unique properties of these copolymers enhance the encapsulation efficiency and release profiles of the drug, improving therapeutic outcomes .

- Bioreducible Block Copolymers : this compound is also employed in synthesizing bioreducible block copolymers that combine with polyethylene glycol. These copolymers facilitate intracellular drug delivery, demonstrating significant potential for therapeutic applications .

Biomedical Applications

The biocompatibility and functionalization capabilities of this compound make it suitable for various biomedical applications:

- Tissue Engineering : The compound has been incorporated into scaffolds designed for tissue engineering, where its properties support cell growth and tissue regeneration. This application is crucial for developing artificial tissues and regenerative medicine strategies .

- Electrospun Fibers : Research has indicated that electrospun fibers made from poly(this compound) exhibit piezoelectric properties, which can be harnessed in biomedical devices and sensors .

Case Study 1: Light-Responsive Poly(this compound)

In a study focused on synthesizing light-responsive polymers, researchers successfully created poly(this compound) that could switch between trans and cis forms under UV light exposure. This property was evaluated through UV-vis spectroscopy, confirming its potential as a photo switch in bio-applications .

Case Study 2: Drug Delivery Micelles

A study on micellar nanoparticles formed from poly(this compound) highlighted their effectiveness in encapsulating doxorubicin (DOX), a chemotherapeutic agent. The micelles demonstrated high drug loading efficiency and controlled release profiles, showcasing their potential as carriers in cancer therapy .

Propriétés

Numéro CAS |

1676-73-9 |

|---|---|

Formule moléculaire |

C12H14NO4- |

Poids moléculaire |

236.24 g/mol |

Nom IUPAC |

(2S)-2-amino-5-oxo-5-phenylmethoxypentanoate |

InChI |

InChI=1S/C12H15NO4/c13-10(12(15)16)6-7-11(14)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,15,16)/p-1/t10-/m0/s1 |

Clé InChI |

BGGHCRNCRWQABU-JTQLQIEISA-M |

SMILES |

C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)N |

SMILES isomérique |

C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)[O-])N |

SMILES canonique |

C1=CC=C(C=C1)COC(=O)CCC(C(=O)[O-])N |

Key on ui other cas no. |

25014-27-1 1676-73-9 |

Description physique |

White powder; [Acros Organics MSDS] |

Synonymes |

H-Glu(OBzl)-OH; 1676-73-9; L-Glutamicacid5-benzylester; 5-BenzylL-glutamate; (S)-2-Amino-5-(benzyloxy)-5-oxopentanoicacid; L-Glutamicacidgamma-benzylester; Glutamicacid,5-benzylester,L-; 65681-11-0; gamma-BenzylL-glutamate; GAMA-BENZYLL-GLUTAMATE; BGGHCRNCRWQABU-JTQLQIEISA-N; MFCD00002633; SBB063852; (2S)-2-amino-5-(benzyloxy)-5-oxopentanoicacid; Pblgpolymer; L-Glutamicacid,5-(phenylmethyl)ester; .gamma.-BenzylL-glutamate; Poly(5-benzylL-glutamate); (2S)-2-amino-4-[benzyloxycarbonyl]butanoicacid; 5-BenzylL-glutamatepolymer; L-Glutamicacidpoundinvertedquestionmark-benzylester; Glutamicacid.gamma.-benzylester; (2S)-2-amino-5-(benzyloxy)-5-oxopentanoicacid(non-preferredname); PubChem12970; AC1L3UES |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the characteristic spectroscopic features of PBLG?

A1: PBLG exhibits distinct spectroscopic signatures:

- Infrared Spectroscopy (IR): Strong absorptions are observed at wavenumbers characteristic of amide bonds, particularly in the Amide I (around 1650 cm-1) and Amide II (around 1550 cm-1) regions. These bands provide insights into the secondary structure of the polypeptide, such as alpha-helices and beta-sheets. []

- Nuclear Magnetic Resonance (NMR): Proton (1H) and Carbon-13 (13C) NMR spectroscopy are valuable for structural elucidation. Specific chemical shifts and coupling patterns provide information about the arrangement of atoms within the PBLG molecule. []

Q2: What is the dominant secondary structure of PBLG in different solvents?

A2: PBLG's secondary structure is highly solvent-dependent:

- Helicogenic Solvents (e.g., chloroform): PBLG predominantly adopts an alpha-helical conformation. This helical structure arises from intramolecular hydrogen bonding between the carbonyl oxygen of one amino acid residue and the amide hydrogen of another residue four positions down the chain. []

- Non-Helicogenic Solvents (e.g., Dichloroacetic acid): The alpha-helical structure is disrupted, leading to a more disordered random coil conformation. []

Q3: How does the degree of polymerization influence the properties of PBLG?

A3: The degree of polymerization significantly affects PBLG's properties:

- Self-Assembly: The ability of PBLG to self-assemble into ordered structures is influenced by its molecular weight. Longer chains tend to promote the formation of more stable aggregates. []

Q4: What are some examples of PBLG's use in drug delivery systems?

A4: PBLG has been extensively explored as a component of drug delivery systems:

- Polymersomes: PBLG can self-assemble into polymersomes, which are artificial vesicles that can encapsulate and deliver drugs. [, ] These polymersomes can improve drug solubility, enhance circulation time, and facilitate targeted delivery to specific tissues.

- Nanoparticles: PBLG-based nanoparticles have shown promise for delivering hydrophobic drugs, such as docetaxel [] and paclitaxel. [] The nanoparticles can improve drug solubility, enhance cellular uptake, and control drug release.

Q5: How does PBLG contribute to the stability of drug delivery systems?

A5: PBLG can enhance the stability of drug delivery systems through:

- Steric Stabilization: The bulky PBLG chains can provide steric hindrance, preventing aggregation of nanoparticles or polymersomes in biological fluids. []

- Hydrophobic Interactions: The hydrophobic nature of the benzyl groups in PBLG can contribute to the stability of micelles and other self-assembled structures, particularly when encapsulating hydrophobic drugs. []

Q6: What types of nanostructures can be formed by PBLG?

A6: PBLG can self-assemble into a variety of nanostructures, including:

- Micelles: In aqueous solutions, PBLG can form micelles with a hydrophobic core (composed of the benzyl groups) and a hydrophilic shell. [, , ] These micelles can encapsulate and deliver hydrophobic drugs.

- Polymersomes: By adjusting the molecular weight and block architecture of PBLG-containing copolymers, larger vesicular structures known as polymersomes can be formed. [, , ] These offer greater encapsulation capacity and opportunities for surface functionalization.

- Nanotubes: Under certain conditions, PBLG can also form nanotubes with potential applications in nanotechnology and materials science. []

Q7: What factors influence the self-assembly of PBLG?

A7: Several factors govern PBLG's self-assembly process:

- Solvent: The choice of solvent significantly impacts PBLG conformation and its ability to self-assemble. Helicogenic solvents favor helix formation, while non-helicogenic solvents disrupt this structure, leading to different assembly pathways. []

- Molecular Weight and Block Architecture: The length of the PBLG block and the presence of other blocks (e.g., hydrophilic polyethylene glycol) in copolymers significantly influence the size, shape, and stability of the resulting nanostructures. []

- Temperature: Temperature can modulate the self-assembly process by influencing the strength of intermolecular interactions and the solubility of PBLG in the chosen solvent. []

Q8: How can the surface of PBLG-based nanostructures be modified for targeted drug delivery?

A8: The presence of modifiable functional groups (e.g., the ester group in the benzyl side chain) allows for chemical modification to introduce targeting ligands, enhance biocompatibility, or adjust surface charge:

- Ligand Conjugation: Targeting ligands, such as antibodies, peptides, or small molecules, can be conjugated to the PBLG surface to enhance specific cell or tissue uptake. This strategy has been explored for bone targeting using alendronate or poly(glutamic acid) conjugated PBLG nanoparticles. []

- PEGylation: Attaching polyethylene glycol (PEG) chains to the surface of PBLG nanoparticles or polymersomes can improve their circulation time in the bloodstream by reducing interactions with the immune system and minimizing aggregation. []

Q9: How can computational chemistry be used to study PBLG and its applications?

A9: Computational methods provide valuable insights into PBLG's behavior:

- Molecular Dynamics (MD) Simulations: MD simulations can model the movement of atoms and molecules over time, providing information about PBLG conformation, dynamics, interactions with solvents, and self-assembly processes. [, ]

- Quantum Chemical Calculations: These calculations can predict electronic properties, such as dipole moment and polarizability, which influence PBLG's interactions with other molecules and its behavior in electric fields. []

- Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models relate the structure of PBLG derivatives to their biological activity (e.g., drug release profiles, cellular uptake). These models can guide the design of more effective PBLG-based materials. []

Q10: What are some areas of ongoing research and development related to PBLG?

A10: PBLG continues to be an active area of research, with efforts focused on:

- Biomimetic Materials: PBLG's ability to self-assemble into ordered structures makes it attractive for creating biomimetic materials, such as artificial tissues and scaffolds for regenerative medicine. []

- Biosensors: PBLG's sensitivity to changes in its environment (e.g., pH, temperature) makes it a potential candidate for developing biosensors for various applications. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.